Eugenol acetate-d3

Analytical Chemistry Mass Spectrometry Food Analysis

Accurate quantification of eugenol acetate in complex biological or food matrices fails with unlabeled standards due to ion suppression. Eugenol acetate-d3 (Acetyleugenol-d3) solves this via isotopic dilution. - **Mass shift:** +3 Da vs. parent (C12H11D3O3, MW 209.26). Enables co-elution & identical ionization. - **Application:** Internal standard for plasma, tissue, essential oils; ICH/FDA-validated method development. - **Advantage:** Eliminates matrix-effect error unlabeled eugenol acetate or eugenol-d3 cannot correct.

Molecular Formula C12H14O3
Molecular Weight 209.26 g/mol
Cat. No. B12363930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEugenol acetate-d3
Molecular FormulaC12H14O3
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)CC=C)OC
InChIInChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3/i3D3
InChIKeySCCDQYPEOIRVGX-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eugenol Acetate-d3: Deuterated Internal Standard


Eugenol acetate-d3 (Acetyleugenol-d3) is a stable isotope-labeled analog of eugenol acetate, a naturally occurring phenylpropanoid found in clove and other essential oils [1]. It is a deuterated compound, wherein three hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C12H11D3O3 and a molecular weight of 209.26 g/mol . This isotopic labeling creates a distinct mass shift of +3 Da relative to the unlabeled parent compound, eugenol acetate (C12H14O3, 206.24 g/mol), making it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Why Generic Substitutes Fail for Eugenol Acetate-d3


Direct substitution of eugenol acetate-d3 with unlabeled eugenol acetate or eugenol-d3 in quantitative workflows introduces significant analytical error. Unlabeled eugenol acetate, when used as an internal standard, fails to correct for matrix effects—the ion suppression or enhancement caused by co-eluting matrix components—leading to inaccurate quantification, especially in complex biological samples [1]. Conversely, while eugenol-d3 is a deuterated internal standard, it is structurally different from eugenol acetate, lacking the acetate ester moiety; this results in divergent chromatographic retention times, ionization efficiencies, and fragmentation patterns compared to the target analyte, eugenol acetate, thereby reducing the precision and accuracy of the assay [2]. Only a stable isotope-labeled analog that is chemically identical to the analyte, such as eugenol acetate-d3, can provide the necessary co-elution and identical ionization behavior to effectively compensate for matrix effects and ensure reliable quantification [3].

Eugenol Acetate-d3 vs. Unlabeled Standards: Performance Evidence


Matrix Effect Compensation: Deuterated vs. Unlabeled IS

Quantification of eugenol acetate in complex matrices using an unlabeled internal standard is prone to significant matrix effects, leading to inaccuracies. In contrast, the use of a stable isotope-labeled internal standard (SIL-IS) like eugenol acetate-d3, which co-elutes with the analyte, provides superior compensation for ion suppression or enhancement. Studies on similar volatile phenols have demonstrated that SIL-IS methods improve accuracy and reproducibility compared to unlabeled internal standard methods [1]. Specifically, isotope dilution mass spectrometry (IDMS) with a deuterated analog can reduce overall analysis costs by 30-70% by decreasing the need for repeated calibrations and improving quality assurance [2].

Analytical Chemistry Mass Spectrometry Food Analysis

Structural Specificity: Eugenol Acetate vs. Eugenol-d3

Eugenol-d3, while deuterated, is not an appropriate internal standard for quantifying eugenol acetate due to a fundamental structural mismatch. Eugenol acetate possesses an acetate ester group absent in eugenol, leading to different chromatographic retention times and MS/MS fragmentation. A validated method for eugenol in fish tissue using eugenol-d3 as an internal standard achieved average recoveries of 94.7–109.78% for the analyte eugenol, demonstrating the method's accuracy for that specific pair [1]. This same accuracy would not be achieved if eugenol-d3 were used to quantify eugenol acetate, as the internal standard would not co-elute or mimic the analyte's behavior in the MS source [2].

Pharmacokinetics Bioanalysis LC-MS/MS

Aromatic Ring Deuteration for SIDA Accuracy

The synthesis and use of deuterated volatile phenols for stable isotope dilution analysis (SIDA) demonstrates that incorporating deuterium on the aromatic ring, as in eugenol acetate-d3, is critical for maintaining the isotopic label during mass spectrometry fragmentation [1]. This is a distinct advantage over compounds deuterated on aliphatic side chains, which can undergo deuterium-hydrogen exchange or lose the label during ionization and fragmentation, leading to reduced sensitivity and quantification errors. The microwave-assisted deuterium exchange method used to create these standards is reported to be convenient and low-cost, making the labeled compounds more accessible for routine use [1].

Food Chemistry GC-MS Stable Isotope Dilution Analysis

Acaricidal Activity: Eugenol Acetate vs. Eugenol

While the primary differentiator of eugenol acetate-d3 is its role as an analytical standard, understanding the biological activity of its unlabeled counterpart provides context for its application. In an in vitro assessment against the cattle tick Rhipicephalus microplus, eugenol acetate (the unlabeled compound) exhibited an LC50 of 4.25 mg/mL and LC90 of 13.10 mg/mL [1]. This was significantly higher than its precursor, eugenol, which had an LC50 of 2.77 mg/mL and LC90 of 5.35 mg/mL, indicating that acetylation reduced acaricidal potency [1]. Therefore, in any biological study quantifying eugenol acetate (e.g., for pharmacokinetics or metabolism), the use of eugenol acetate-d3 as an internal standard is necessary for accurate measurement, as the biological activities and likely metabolic fates of eugenol and eugenol acetate are distinct.

Veterinary Parasitology Acaricide Essential Oil Derivatives

Eugenol Acetate-d3 Applications


LC-MS/MS Quantification in Biological Matrices

Use eugenol acetate-d3 as an internal standard for the accurate quantification of eugenol acetate in plasma, tissue homogenates, or cell lysates. Its near-identical physicochemical properties ensure co-elution with the analyte, effectively compensating for matrix-induced ion suppression or enhancement that would otherwise compromise data integrity [1]. This is critical for pharmacokinetic and metabolism studies of eugenol acetate, where precise measurement is required [2].

Food and Flavor Method Development

Employ eugenol acetate-d3 in the development and validation of GC-MS or LC-MS methods for quantifying eugenol acetate in food products, essential oils, and flavor formulations. The use of a stable isotope-labeled internal standard is a cornerstone of rigorous method validation according to ICH and FDA guidelines, ensuring high recovery, precision, and accuracy [3]. This is essential for quality control and regulatory compliance in the food and beverage industry.

Metabolic Tracing in Plant and Microbial Systems

Apply eugenol acetate-d3 as a tracer to investigate the metabolic fate and biotransformation pathways of eugenol acetate in plant cell cultures or microbial fermentation models. The distinct mass of the deuterated compound allows for unambiguous detection and quantification of both the parent compound and its metabolites using mass spectrometry, providing insights into biosynthetic routes and catabolic processes [4].

Environmental Fate and Residue Analysis

Utilize eugenol acetate-d3 as an internal standard for the sensitive and selective detection of eugenol acetate residues in environmental samples (e.g., water, soil, sediment) or agricultural commodities. The stable isotope dilution approach mitigates matrix effects from complex environmental matrices, enabling reliable quantification at trace levels, which is crucial for environmental monitoring and risk assessment [5].

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